Methyl 3-trimethylsiloxy-2-butenoate
Overview
Description
“Methyl 3-trimethylsiloxy-2-butenoate” is a chemical compound with the molecular formula C8H16O3Si . It is used as a mild and efficient silylating agent . It is also a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene, a diene for Diels-Alder reactions, and an equivalent of the dianion of methyl acetoacetate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-trimethylsiloxy-2-butenoate” is based on its molecular formula, C8H16O3Si . The average mass of the molecule is 188.296 Da, and the monoisotopic mass is 188.086868 Da .Physical And Chemical Properties Analysis
“Methyl 3-trimethylsiloxy-2-butenoate” has a refractive index of n20/D 1.447, a boiling point of 43-45°C at 0.3 mmHg, and a density of 0.966 g/mL at 20°C . The compound is technical grade with an assay of approximately 86% (trans + 10% cis) .Scientific Research Applications
Synthesis of Higher Monosaccharides
Methyl 3-trimethylsiloxy-2-butenoate is used in the elongation of aldehydo sugars, particularly in the formation of γ-C-glycosylated butenolides with high diastereoselection. These butenolides are crucial homochiral candidates manipulated into higher carbon sugars (Casiraghi et al., 1990).
Synthesis of Antitumor Agents
It has been utilized in the synthesis of Geiparvarin, an antitumor agent. The process involves acylation of a derivative of Methyl 3-trimethylsiloxy-2-butenoate, further leading to the formation of Geiparvarin in a two-step process (Sakai et al., 1984).
Organic Synthesis and Reactions
The compound plays a role in various organic synthesis reactions. For instance, it's involved in reactions with benzaldehyde leading to the formation of γ-substituted products with high yield (Bellassoued et al., 1988). Additionally, it is used in silicon-directed selective gamma substitution of α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).
Improved Synthesis Techniques
This compound has been employed to improve the synthesis of other compounds like (E)-4-bromo-3-methyl-2-butenoic acid, showcasing its utility in enhancing overall yield and efficiency of synthesis processes (Fen-er, 2005).
Synthesis of Substituted Phenols
It's involved in the synthesis of substituted phenols and salicylates, with potential applications in producing phenols by decarboxylation (Chan & Brownbridge, 1981).
Reactions with Orthocarboxylic Esters and Acetals
Methyl 3-trimethylsiloxy-2-butenoate reacts with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the formation of various compounds useful in chemical synthesis (Asaoka et al., 1979).
Catalytic and Synthetic Chemistry
It's used in the synthesis of organosilicon compounds, demonstrating its utility in catalytic processes and the creation of new compounds with vinylic functionality (Kujawa-Welten & Marciniec, 2002).
Development of Antioxidants and Polymerization Inhibitors
In a thermodynamic and kinetic study, a compound derived from Methyl 3-trimethylsiloxy-2-butenoate demonstrated potential as a moderately efficient antioxidant and polymerization inhibitor (Lucarini et al., 2001).
Safety And Hazards
When handling “Methyl 3-trimethylsiloxy-2-butenoate”, it is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Only non-sparking tools should be used, and precautionary measures against static discharge should be taken . Protective gloves, clothing, eye protection, and face protection should be worn . If the compound comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water or showered .
properties
IUPAC Name |
methyl (E)-3-trimethylsilyloxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKCUVOGBTGDJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyloxy)crotonic Acid Methyl Ester | |
CAS RN |
62269-44-7, 26767-00-0 | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.